molecular formula C7H7BrO B166433 2-Bromoanisole CAS No. 578-57-4

2-Bromoanisole

Cat. No. B166433
CAS RN: 578-57-4
M. Wt: 187.03 g/mol
InChI Key: HTDQSWDEWGSAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoanisole is an organobromide with the formula BrC6H4OCH3 . It is a colorless liquid and is one of three isomers of bromoanisole, the others being 3-bromoanisole and 4-bromoanisole . It is a standard coupling partner in metal-catalyzed coupling reactions .


Synthesis Analysis

The synthesis of 2-Bromoanisole involves the selective monobromination of aniline to ortho- and para-bromoanilines . The separated bromoanilines are then diazotized and either reduced, hydrolyzed, coupled to bromide, coupled to cyanide, or coupled to carbon . 2-Bromophenol is O-methylated to 2-bromoanisole .


Molecular Structure Analysis

The molecular formula of 2-Bromoanisole is BrC6H4OCH3 . The molecular weight is 187.03 g/mol .


Chemical Reactions Analysis

2-Bromoanisole is a standard coupling partner in metal-catalyzed coupling reactions . These reactions include Heck reactions, Buchwald-Hartwig coupling, Suzuki couplings, and Ullmann condensations . The corresponding Grignard reagent readily forms . It is a precursor to o-anisaldehyde .


Physical And Chemical Properties Analysis

2-Bromoanisole is a colorless liquid . It has a melting point of 2.5 °C and a boiling point of 216 °C . The molecular weight of 2-Bromoanisole is 187.03 g/mol .

Scientific Research Applications

Synthesis of Biphenyl Compounds

2-Bromoanisole is utilized in the synthesis of unsymmetrically substituted biphenyl compounds. These compounds have various applications, including in the development of organic electronic materials due to their unique electronic properties .

Organic Synthesis

This compound serves as a precursor in the preparation of a family of exo-[n.m.n.m]metacyclophanes, where n and m are greater than or equal to 3. These macrocyclic compounds have potential applications in host-guest chemistry and molecular recognition .

Perfumery and Flavoring Agents

2-Bromoanisole finds important applications in perfumes and flavoring agents. Its ability to add depth and character to fragrances and flavors makes it valuable in these industries .

Pharmaceutical Applications

In pharmaceuticals, 2-Bromoanisole is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity with various organic compounds facilitates the creation of a wide range of medicinal products .

Metal-Catalyzed Coupling Reactions

It is a standard coupling partner in metal-catalyzed coupling reactions such as Suzuki coupling. These reactions are pivotal in constructing carbon-carbon bonds, which are fundamental in organic chemistry and pharmaceuticals .

Production of Acetophenones

2-Bromoanisole is used to produce (2-methoxy-phenyl)-acetone, which is a key intermediate in synthesizing various organic compounds. This reaction typically occurs at high temperatures around 100°C .

Safety and Hazards

2-Bromoanisole can cause skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects . Personal protective equipment, including face protection, should be worn when handling 2-Bromoanisole . It should be stored in a dry, cool, and well-ventilated place .

Relevant Papers

Relevant papers include a study on the synthesis of substituted bromobenzene derivatives via bromoanilines , and a paper discussing the use of 2-Bromoanisole as a standard coupling partner in metal-catalyzed coupling reactions .

Mechanism of Action

2-Bromoanisole

, also known as 1-Bromo-2-methoxybenzene , is an organobromide with the formula BrC6H4OCH3 . It is a colorless liquid and is one of three isomers of bromoanisole . Here is an overview of its mechanism of action:

properties

IUPAC Name

1-bromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQSWDEWGSAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060367
Record name Benzene, 1-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Bromoanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21378
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.28 [mmHg]
Record name 2-Bromoanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21378
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Bromoanisole

CAS RN

578-57-4
Record name 2-Bromoanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromoanisole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XAZ6R3FL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a three-necked flask of 1liter, 25g (0.145 mol) of o-bromophenol, 6.1 g (0,152mol) of sodium hydroxide and 300 ml of ethanol were charged and refluxed for two hours. Then, 82.0 g (0.578 mol) of methyl iodide was added dropwise and the mixture was refluxed further for four hours. After the mixture was cooled to room temperature, 600 ml of diethyl ether was added. The mixture was charged into a separatory funnel. Separated organic layer was washed successively with, 100 ml of 2N-hydrochloric acid cooled with ice, 300 ml of saturated sodium thiosulfate, and water until the washings were neutral. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The concentrate was distilled under reduced pressure to obtain 25.3 g (0.135 mol) of o-methoxyphenylbromide.
[Compound]
Name
25g
Quantity
0.145 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoanisole
Reactant of Route 2
Reactant of Route 2
2-Bromoanisole
Reactant of Route 3
2-Bromoanisole
Reactant of Route 4
2-Bromoanisole
Reactant of Route 5
Reactant of Route 5
2-Bromoanisole
Reactant of Route 6
2-Bromoanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.